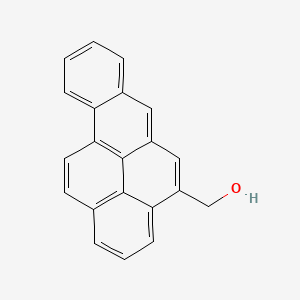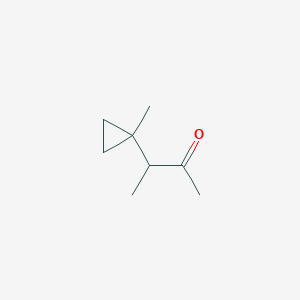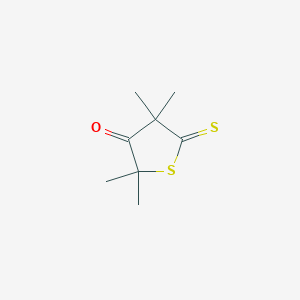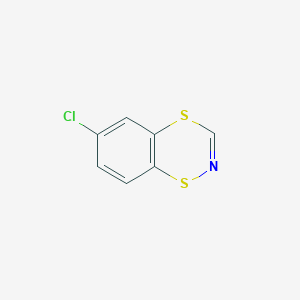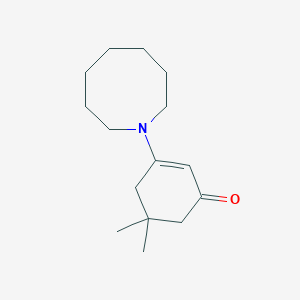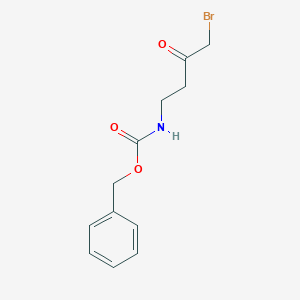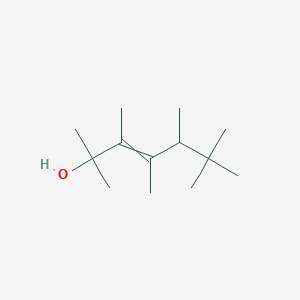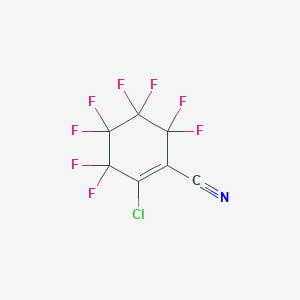
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is a halogenated organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile typically involves the halogenation of cyclohexene derivatives followed by the introduction of the nitrile group. One common method includes the fluorination of cyclohexene using elemental fluorine or a fluorinating agent under controlled conditions. The chlorination step can be achieved using chlorine gas or a chlorinating reagent. The nitrile group is then introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination and chlorination techniques, along with optimized reaction conditions, can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under basic conditions.
Addition: Electrophiles like hydrogen halides or halogens can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of dihalogenated or hydrogenated products.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Applications De Recherche Scientifique
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through its halogen and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohexane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3,3,4,4,5,5,6,6-Octafluorocyclohex-1-ene-1-carbonitrile:
Uniqueness
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
84439-72-5 |
|---|---|
Formule moléculaire |
C7ClF8N |
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7ClF8N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
Clé InChI |
PYTUKKMOXKVOKT-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
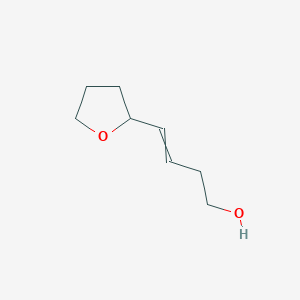

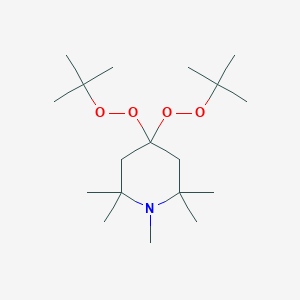
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
